4'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
Overview
Description
4'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C19H20O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry and Pharmaceutical Intermediates
An example of green chemistry innovation is demonstrated in the synthesis of active pharmaceutical intermediates (APIs) using liquid-liquid-liquid phase-transfer catalysis. This method, applied to synthesize 4-benzyloxy propiophenone, an important API, illustrates the potential for environmentally friendly and selective chemical synthesis processes. The technique emphasizes waste minimization and the reuse of catalysts, aligning with the principles of green chemistry (Yadav & Sowbna, 2012).
Material Science and Polymer Research
In material science, novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been synthesized. These copolymers exhibit unique thermal, optical, and electrochemical properties, making them suitable for applications in thin-film transistors, organic field-effect transistors, and solar cells. This research highlights the versatility and potential of thiophene-based materials in advanced technological applications (Tapia et al., 2010).
Bioremediation Technologies
The potential for bioremediation, specifically the degradation of environmentally persistent pollutants like Bisphenol A (BPA), is explored through the use of enzymes such as laccase hosted in reverse micelles systems. This approach demonstrates the feasibility of using biocatalysts in non-aqueous environments to enhance the biodegradability of hydrophobic pollutants, offering a promising strategy for environmental remediation (Chhaya & Gupte, 2013).
Properties
IUPAC Name |
ethyl 4-[3-(2-methylsulfanylphenyl)propanoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-3-22-19(21)16-10-8-14(9-11-16)17(20)13-12-15-6-4-5-7-18(15)23-2/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMURAXLSKXQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644316 | |
Record name | Ethyl 4-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-45-5 | |
Record name | Ethyl 4-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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